N-(tert-Butoxycarbonyl)-L-tryptophyl-L-methionine

Description

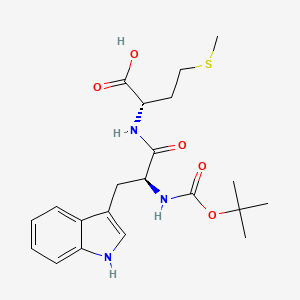

N-(tert-Butoxycarbonyl)-L-tryptophyl-L-methionine (Boc-Trp-Met-OH) is a protected dipeptide widely utilized as an intermediate in peptide synthesis. The tert-butoxycarbonyl (Boc) group serves as a temporary protective moiety for the amine functionality, enabling selective deprotection under acidic conditions while preserving other sensitive groups during solid-phase or solution-phase synthesis . This compound is particularly valuable in constructing complex peptides for therapeutic or biochemical research, owing to the hydrophobic indole side chain of tryptophan and the sulfur-containing methionine residue, which influence folding and reactivity.

Properties

CAS No. |

54855-10-6 |

|---|---|

Molecular Formula |

C21H29N3O5S |

Molecular Weight |

435.5 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]-4-methylsulfanylbutanoic acid |

InChI |

InChI=1S/C21H29N3O5S/c1-21(2,3)29-20(28)24-17(18(25)23-16(19(26)27)9-10-30-4)11-13-12-22-15-8-6-5-7-14(13)15/h5-8,12,16-17,22H,9-11H2,1-4H3,(H,23,25)(H,24,28)(H,26,27)/t16-,17-/m0/s1 |

InChI Key |

FHVIPHZTJSDHSF-IRXDYDNUSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCSC)C(=O)O |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((S)-2-((tert-Butoxycarbonyl)amino)-3-(1H-indol-3-yl)propanamido)-4-(methylthio)butanoic acid typically involves multiple steps, including the protection of amino groups, formation of peptide bonds, and introduction of functional groups The process often begins with the protection of the amino group using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine The indole ring is introduced through a coupling reaction with an appropriate indole derivative

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and continuous flow reactors can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((S)-2-((tert-Butoxycarbonyl)amino)-3-(1H-indol-3-yl)propanamido)-4-(methylthio)butanoic acid can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The indole ring can be reduced under specific conditions using reducing agents like lithium aluminum hydride.

Substitution: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride.

Substitution: Trifluoroacetic acid.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced indole derivatives.

Substitution: Deprotected amino acids.

Scientific Research Applications

(S)-2-((S)-2-((tert-Butoxycarbonyl)amino)-3-(1H-indol-3-yl)propanamido)-4-(methylthio)butanoic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.

Biology: Studied for its potential role in modulating biological pathways due to its indole moiety.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of novel materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-2-((S)-2-((tert-Butoxycarbonyl)amino)-3-(1H-indol-3-yl)propanamido)-4-(methylthio)butanoic acid involves its interaction with specific molecular targets and pathways. The indole ring can interact with various receptors and enzymes, modulating their activity. The compound may also influence signaling pathways related to cell growth and apoptosis, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Physical and Spectral Properties

- Boc-Trp-Met-OH : Reported optical rotation [α]²⁰D = –21.6° (c = 0.45 in MeOH) and Rf = 0.3 (CH₂Cl₂/MeOH = 15:1 + 5% HOAc) .

- Boc-N-methyl-L-threonine (CAS 101759-72-2): Features a hydroxyl group and methylated amine, altering solubility and hydrogen-bonding capacity compared to Boc-Trp-Met-OH .

Data Table: Comparative Analysis of Boc-Protected Compounds

Research Findings and Implications

- Coupling Efficiency: Bulky residues (e.g., tryptophan) reduce coupling yields compared to smaller amino acids like glycine .

- Structural Versatility : Boc protection is compatible with diverse backbones (e.g., methionine’s thioether, threonine’s hydroxyl), enabling tailored physicochemical properties .

- Application-Specific Design : Methyl ester derivatives improve solubility in organic solvents, whereas free acids are preferable for aqueous-phase reactions .

Biological Activity

N-(tert-Butoxycarbonyl)-L-tryptophyl-L-methionine (Boc-Trp-Met) is a synthetic dipeptide that has garnered interest for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores the biological activity of Boc-Trp-Met, including its synthesis, structural characteristics, and potential applications based on recent research findings.

Synthesis and Structural Characteristics

Boc-Trp-Met is synthesized through standard peptide coupling methods, typically involving the activation of the carboxylic acid group of one amino acid to facilitate its reaction with the amine group of another. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the amino functionality of tryptophan, which can be removed under acidic conditions after peptide synthesis.

The structure of Boc-Trp-Met can be represented as follows:

Antimicrobial Properties

Recent studies have indicated that derivatives of tryptophan-containing peptides exhibit significant antimicrobial activities. While specific data on Boc-Trp-Met's antimicrobial efficacy is limited, related compounds have shown promise against various bacterial strains. For instance, studies on thiazolidine derivatives have demonstrated enhanced antibacterial properties, suggesting that modifications to amino acid sequences can influence biological activity significantly .

Cytotoxicity and Cancer Research

Research into organotin(IV) complexes with amino acids, including derivatives of methionine, indicates potential cytotoxic effects against human cancer cell lines. These findings suggest that Boc-Trp-Met may also exhibit cytotoxic properties, although specific studies targeting this compound are still required to confirm such effects .

Case Studies and Research Findings

- Antimicrobial Activity : A study evaluated various amino acid derivatives for their antibacterial properties against Gram-positive and Gram-negative bacteria. While Boc-Trp-Met was not specifically tested, the results from similar compounds indicate a potential for antimicrobial activity due to the presence of tryptophan .

- Cytotoxicity Assays : In experiments involving organotin complexes with L-arginine and related compounds, cytotoxic effects were observed in colorectal carcinoma cells. This raises questions about the potential for Boc-Trp-Met in cancer therapeutics, warranting further investigation into its mechanism of action and efficacy .

- Protein Modification : The incorporation of unnatural amino acids like Boc-Trp-Met into proteins has been explored for reprogramming protein functions. This approach can be utilized to enhance or alter biological activity in therapeutic proteins, indicating a versatile application in drug design .

Data Tables

| Property | Boc-Trp-Met | Related Compounds |

|---|---|---|

| Synthesis Method | Peptide coupling | Various coupling agents |

| Antimicrobial Activity | Potential (not directly tested) | Confirmed in thiazolidine derivatives |

| Cytotoxicity | Unknown (needs study) | Observed in organotin complexes |

| Applications | Drug design, protein modification | Antibacterial agents, anticancer therapies |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.